molecular formula C12H14BrFN2O B2961950 3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline CAS No. 1798023-62-7

3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline

Cat. No.: B2961950
CAS No.: 1798023-62-7
M. Wt: 301.159
InChI Key: QCICUZNHYBGKKP-UHFFFAOYSA-N
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Description

3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline is an organic compound with a complex structure that includes bromine, cyano, fluoro, and propan-2-yloxy groups attached to an aniline core

Preparation Methods

The synthesis of 3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the aniline ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Cyano Group Introduction: Addition of a cyano group to the aniline ring.

    Ether Formation: Attachment of the propan-2-yloxy group via an ether linkage.

Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorinating agents like Selectfluor for fluorination. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

    Substitution: The bromine and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

    Biological Studies: Researchers may use this compound to study its interactions with biological molecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of 3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the context of its use, such as its role in inhibiting enzymes or binding to receptors. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar compounds to 3-bromo-N-cyano-4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline include other substituted anilines with different functional groups. For example:

    3-bromo-N-cyano-4-fluoroaniline: Lacks the propan-2-yloxy group.

    4-fluoro-N-[2-(propan-2-yloxy)ethyl]aniline: Lacks the bromine and cyano groups.

The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in its analogs.

Properties

IUPAC Name

(3-bromo-4-fluorophenyl)-(2-propan-2-yloxyethyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O/c1-9(2)17-6-5-16(8-15)10-3-4-12(14)11(13)7-10/h3-4,7,9H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCICUZNHYBGKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN(C#N)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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